![molecular formula C16H17FN2O B2856226 N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide CAS No. 1424359-14-7](/img/structure/B2856226.png)
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide, commonly known as CCPA, is a synthetic compound that belongs to the family of cyclopropyl amides. CCPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mechanism Of Action
CCPA acts as a selective adenosine A1 receptor agonist, binding to the receptor and activating downstream signaling pathways. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of potassium channels, resulting in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
CCPA has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. CCPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and other insults.
Advantages And Limitations For Lab Experiments
One of the main advantages of CCPA is its high selectivity for adenosine A1 receptors, allowing for highly specific modulation of neuronal activity and neurotransmitter release. However, CCPA also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and use the compound.
Future Directions
There are several potential future directions for research on CCPA. One area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of CCPA. Another area of interest is the investigation of the potential therapeutic applications of CCPA in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of CCPA and to explore its potential as a neuroprotective agent in various disease models.
Synthesis Methods
CCPA can be synthesized using a multistep process involving the reaction of cyclobutanone with various reagents, including cyanogen bromide, sodium azide, and methylmagnesium bromide. The final product is obtained through the reaction of the intermediate compound with 4-fluorobenzaldehyde and N,N-dimethylformamide.
Scientific Research Applications
CCPA has been widely used in scientific research due to its ability to selectively activate adenosine A1 receptors in the brain. Adenosine A1 receptors are G protein-coupled receptors that play a crucial role in regulating neuronal activity and neurotransmitter release. By selectively activating these receptors, CCPA can modulate neuronal activity and neurotransmitter release in a highly specific manner, making it an ideal tool for studying the physiological and pathological processes in the brain.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12(10-13-4-6-14(17)7-5-13)15(20)19(2)16(11-18)8-3-9-16/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAXKGMNTOGCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)N(C)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.